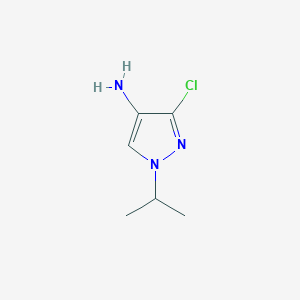

3-Chloro-1-isopropyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10ClN3 |

|---|---|

Molecular Weight |

159.62 g/mol |

IUPAC Name |

3-chloro-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3 |

InChI Key |

SZHRWJJDSFMIEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 1 Isopropyl 1h Pyrazol 4 Amine and Its Analogs

Precursors and Strategic Starting Materials for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of 3-chloro-1-isopropyl-1H-pyrazol-4-amine. Various precursors and strategic starting materials can be employed to construct this heterocyclic core, each with its own advantages in terms of accessibility and the potential for subsequent functionalization.

Hydrazine (B178648) Derivatives and β-Keto Esters in Cyclocondensation Reactions

The most established and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-keto ester. nih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of substituted hydrazines, like isopropylhydrazine, allows for the direct introduction of the N-1 substituent.

The regioselectivity of the cyclocondensation can be influenced by the nature of the substituents on both the hydrazine and the β-keto ester, as well as the reaction conditions. For instance, the reaction of a non-symmetrical β-keto ester with a substituted hydrazine can potentially lead to two isomeric pyrazole products.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | β-Keto Ester/1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| Isopropylhydrazine | Ethyl acetoacetate | 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole |

| Hydrazine hydrate | Ethyl 2-cyano-3-oxobutanoate | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate |

Utilization of 3-Aminopyrazole (B16455) Derivatives in Ring-Fused System Syntheses

3-Aminopyrazole and its derivatives are valuable building blocks in heterocyclic synthesis, particularly for the construction of fused pyrazole systems. sigmaaldrich.comchemicalbook.com The amino group at the 3-position, along with the adjacent ring nitrogen, provides two nucleophilic centers that can react with various electrophiles to form annulated structures such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other condensed heterocyclic systems. sigmaaldrich.commdpi.comresearchgate.net

While not a direct pathway to this compound itself, the chemistry of 3-aminopyrazoles is relevant to the synthesis of its broader class of analogs. For example, a 3-aminopyrazole could be a precursor to a fused system that is later modified to introduce the desired chloro and isopropyl groups.

Role of Nitropyrazole Intermediates in Halogenation and Reduction Sequences

Nitropyrazoles serve as key intermediates in the synthesis of various functionalized pyrazoles, including the target compound. The nitro group is a strong electron-withdrawing group that can direct the regioselectivity of subsequent reactions and can be readily converted into an amino group by reduction.

A notable synthetic route to a precursor of the target molecule involves the use of 4-nitropyrazole. google.comgoogleapis.com This intermediate can undergo a simultaneous halogenation and reduction process. Specifically, treatment of 4-nitropyrazole under reductive chlorination conditions can yield 3-chloro-1H-pyrazol-4-amine hydrochloride. google.com This process has been shown to be effective using a platinum or palladium on carbon catalyst in the presence of hydrochloric acid under a hydrogen atmosphere. google.com The concentration of hydrochloric acid plays a crucial role in directing the halogenation to the 3-position of the pyrazole ring. google.com

Regioselective Functionalization and Derivatization Approaches

Following the formation of the pyrazole ring, the introduction of the chloro and isopropyl substituents at the desired positions is achieved through regioselective functionalization reactions.

Introduction of the Chloro Substituent via Halogenation Reactions

The chlorination of the pyrazole ring is a critical step in the synthesis of this compound. The halogenation of pyrazoles typically occurs at the 4-position due to the electronic properties of the ring system. researchgate.net Various halogenating agents can be employed for this purpose.

N-Halosuccinimides (NCS for chlorination) are commonly used for the halogenation of pyrazoles under mild conditions. researchgate.netbeilstein-archives.org Another effective method involves the use of trichloroisocyanuric acid, which offers a solvent-free and rapid approach to 4-chloropyrazole derivatives. rsc.org For the specific synthesis of the target compound, direct chlorination of 1-isopropyl-1H-pyrazol-4-amine can be achieved using a suitable chlorinating agent. smolecule.com The regioselectivity of the chlorination is a key consideration, and in many cases, the 4-position is the most reactive site for electrophilic substitution.

Table 2: Halogenation Methods for Pyrazole Derivatives

| Pyrazole Substrate | Halogenating Agent | Product | Reference |

| Pyrazole | N-Chlorosuccinimide (NCS) in CCl4 or water | 4-Chloropyrazole | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) in DMSO | 4-Chloro-3-aryl-1H-pyrazol-5-amines | beilstein-archives.orgresearchgate.net |

| Pyrazoles | Trichloroisocyanuric acid (TCCA) | 4-Chloropyrazole derivatives | rsc.org |

| 4-Nitropyrazole | HCl / H2 / Catalyst | 3-Chloro-1H-pyrazol-4-amine hydrochloride | google.com |

Stereoselective Introduction of the Isopropyl Moiety

The introduction of the isopropyl group at the N-1 position of the pyrazole ring is typically achieved through N-alkylation. The regioselectivity of this alkylation is a significant challenge, as reaction with an unsymmetrically substituted pyrazole can lead to a mixture of N-1 and N-2 alkylated isomers.

The presence of a bulky substituent at the 3-position of the pyrazole ring can sterically hinder alkylation at the adjacent N-2 position, thereby favoring the formation of the N-1 isomer. sci-hub.se For instance, the alkylation of a 3-substituted-5-chloro-4-formylpyrazole with an isopropyl halide would be expected to show a preference for the N-1 position. While the isopropyl group itself is achiral, the term "stereoselective" in this context is best understood as achieving high regioselectivity for the desired N-1 isomer over the N-2 isomer, which is a critical aspect of synthesizing 1-isopropyl-substituted pyrazoles. Catalyst-free Michael addition reactions have also been developed for the highly regioselective N1-alkylation of pyrazoles. researchgate.netsemanticscholar.org

Amination Reactions for the Formation of the Pyrazol-4-amine Moiety

The introduction of an amino group at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound and its analogs. Because direct amination of the pyrazole C-H bond is challenging, indirect methods are typically employed. The most common and effective strategy involves the reduction of a 4-nitropyrazole precursor. This process begins with the electrophilic nitration of the pyrazole ring, which preferentially occurs at the electron-rich C4 position. pharmaguideline.com The resulting 4-nitro group is then reduced to the desired 4-amino group using various reducing agents.

A patented industrial process details the preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride from 4-nitropyrazole. google.com This transformation involves a simultaneous chlorination and reduction. The halogenation occurs specifically at the C3 position in the presence of high concentrations of hydrochloric acid (HCl), while the nitro group at C4 is reduced, often catalytically with hydrogen gas over a platinum or palladium catalyst. google.com

Another powerful method for forming the C4-amino functionality is through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, has been successfully applied to 4-halopyrazoles. nih.gov This reaction couples a 4-halo-1H-pyrazole with an amine in the presence of a palladium catalyst and a suitable ligand. Studies have shown that for alkylamines lacking a β-hydrogen, catalysts like Pd(dba)₂ with the ligand tBuDavePhos are effective. nih.gov For alkylamines that do possess a β-hydrogen, copper(I) iodide (CuI) mediated C-N coupling reactions have proven more successful with 4-iodo-1H-1-tritylpyrazole substrates. nih.gov

| Method | Precursor | Reagents & Conditions | Product | Key Features |

| Nitration and Reduction | 4-Nitropyrazole | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., H₂, Pd/C or Pt/C; SnCl₂/HCl) | 4-Aminopyrazole | A classic, high-yield method for introducing an amino group to the C4 position. google.com |

| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole | Aryl- or alkylamine, Pd(dba)₂, tBuDavePhos, base | 4-(Alkylamino)-1-tritylpyrazole | Effective for amines without β-hydrogens; allows for diverse amine coupling. nih.gov |

| Copper-Mediated C-N Coupling | 4-Iodo-1-tritylpyrazole | Alkylamine with β-hydrogens, CuI, base | 4-(Alkylamino)-1-tritylpyrazole | Suitable for a broader range of alkylamines, including those with β-hydrogens. nih.gov |

Advanced Synthetic Strategies and Catalytic Considerations

Modern organic synthesis relies on advanced, often catalytic, methods to build complex molecular frameworks efficiently. The synthesis of substituted pyrazoles leverages a range of these strategies to achieve structural diversity and complexity.

Nucleophilic Substitution Reactions in Pyrazole Synthesis

The pyrazole ring's electronic nature dictates its reactivity towards nucleophiles. Due to the electron-donating character of the nitrogen atoms, the carbon atoms of the pyrazole ring are generally electron-rich, making them somewhat resistant to nucleophilic attack. However, electrophilic substitution is highly favored at the C4 position. pharmaguideline.commdpi.com Nucleophilic attacks, when they do occur, are more likely at positions 3 and 5, which are adjacent to the nitrogen atoms. mdpi.comnih.gov

The presence of strong electron-withdrawing groups or the conversion of a hydroxyl group into a better leaving group can facilitate nucleophilic substitution on the pyrazole core. For the synthesis of this compound, a key step could involve the nucleophilic displacement of a leaving group at the C3 position of a suitable pyrazole precursor. For example, starting with a 3-hydroxy-pyrazole derivative, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which convert the hydroxyl into a good leaving group that is subsequently displaced by a chloride ion.

Coupling Reactions for Complex Pyrazole-Containing Architectures

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for creating complex architectures based on the pyrazole scaffold. By functionalizing the pyrazole ring with a halide (e.g., Br, I) or a boronic acid/ester, it can serve as a versatile building block in various C-C and C-N bond-forming reactions. mdpi.com

Common Coupling Reactions for Pyrazole Functionalization:

Suzuki Coupling: This palladium-catalyzed reaction couples a halopyrazole with a boronic acid or ester. It is widely used to introduce aryl or vinyl substituents onto the pyrazole ring. Microwave-assisted Suzuki reactions have been shown to be effective for coupling aryl halides with pyrazole-boronic esters. znaturforsch.com

Negishi Coupling: Involving the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, this method has been used for the homocoupling of 4-iodopyrazoles to form bipyrazole structures. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been used to synthesize 4-(alkynyl)-pyrazoles, which are valuable intermediates for further transformations, such as the synthesis of triazoles. mdpi.com

These coupling reactions allow for the modular construction of complex molecules, where the pyrazole core can be systematically decorated with various functional groups to tailor its properties. mdpi.com

| Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Resulting Structure |

| Suzuki Coupling | 4-Halopyrazole | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 4-Arylpyrazole znaturforsch.com |

| Negishi Coupling | 4-Iodopyrazole | Organozinc halide | Pd(II) catalyst | 4,4'-Bipyrazole nih.gov |

| Sonogashira Coupling | 4-Bromo-5-(trifluoromethyl)pyrazole | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 4-(Alkynyl)pyrazole mdpi.com |

Green Chemistry Principles and Efficient Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. nih.gov Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of green pyrazole synthesis. nih.gov These reactions combine three or more reactants in a single step to form a complex product, which increases atom economy and reduces waste. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in an aqueous medium. researchgate.net

The use of green solvents, particularly water, is another significant advancement. thieme-connect.com Water is non-toxic, inexpensive, and non-flammable, making it an ideal medium for many organic reactions. Ultrasound and microwave irradiation are also employed as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.netbenthamdirect.com

Furthermore, the development of heterogeneous and recyclable catalysts, such as magnetic nano-catalysts, aligns with green chemistry principles by simplifying product purification and allowing for the reuse of the catalyst, thereby reducing costs and waste. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Chloro 1 Isopropyl 1h Pyrazol 4 Amine Derivatives

Influence of the Isopropyl Group at the N1 Position on Molecular Interactions

The N-alkylation of pyrazoles is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting compounds. mdpi.comresearchgate.net The isopropyl group at the N1 position of the pyrazole (B372694) ring in 3-chloro-1-isopropyl-1H-pyrazol-4-amine derivatives plays a significant role in defining their interaction with biological targets, primarily through steric and electronic effects.

The size and lipophilicity of the N1-substituent can influence the compound's solubility, membrane permeability, and binding affinity. In the case of N-alkyl pyrazoles, the nature of the alkyl group can dictate the regioselectivity of further reactions, highlighting the influence of this substituent on the molecule's chemical behavior. mdpi.com For instance, the alkylation of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 isomers, with the ratio being dependent on the nature of the substituent and the solvent. nih.gov The position of alkylation is often governed by steric effects, favoring the less hindered nitrogen atom. mdpi.com

SAR studies on various N1-alkylated pyrazole analogues have demonstrated that the size and electronic properties of the alkyl group can lead to significant changes in biological activity. nih.gov While some studies have shown that N-substituted derivatives, particularly those with aliphatic side chains, can enhance cytotoxic effects by facilitating favorable target interactions, others have reported a complete loss of activity upon N1-alkylation. nih.govnih.gov For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with groups ranging from methyl to benzyl (B1604629) resulted in a complete loss of anti-biofilm activity. nih.gov

In the context of 1-isopropylpyrazole, it has been shown to exhibit superior regioselectivity in β-C–H arylation compared to smaller alkyl-substituted pyrazoles. This is attributed to the isopropyl group's ability to stabilize transition states through both steric and electronic effects, thereby favoring β-arylation. This demonstrates the significant impact the isopropyl group can have on the reactivity and, by extension, the synthetic accessibility of derivatives.

The following table summarizes the influence of N-alkylation on pyrazole derivatives based on literature findings.

| N1-Substituent | Observed Effect | Reference Compound Class | Citation |

|---|---|---|---|

| Isopropyl | Favors β-arylation due to steric and electronic effects. | 1-Isopropylpyrazole | |

| Aliphatic side chains | Can enhance cytotoxic effects. | N-substituted Pyrazolopyrimidines | nih.gov |

| Methyl, Benzyl, etc. | Led to a complete loss of anti-biofilm activity. | 4-arylazo-3,5-diamino-1H-pyrazoles | nih.gov |

Role of the Chloro Substituent at the C3 Position in Modulating Activity

The presence of a chloro substituent at the C3 position of the pyrazole ring is a critical determinant of the biological activity of this compound derivatives. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways, including altering its electronic distribution, lipophilicity, and metabolic stability.

The introduction of chlorine atoms onto a phenyl ring in pyrazole derivatives has been shown to dramatically affect biological activity. nih.gov For instance, in a study of pyrazole derivatives inducing a triple response in Arabidopsis seedlings, a 3,4-dichlorophenyl derivative was found to be the most potent analogue. nih.gov This highlights the significant impact of halogenation on the activity of pyrazole-based compounds.

In the context of kinase inhibitors, the substitution pattern of halogens can be crucial for potency. Structure-activity relationship studies have revealed that specific combinations of halogen atoms can be optimal for activity, and the replacement of any of them with other groups can weaken the potency. mdpi.com The chloro group at the C3 position can participate in halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding. For example, molecular docking studies of some pyrazole derivatives have shown that chlorine atoms can form halogen bonds with amino acid residues in the target protein's binding site. mdpi.com

Furthermore, the electronic properties of the chloro group, being an electron-withdrawing group, can influence the acidity of the pyrazole ring and the reactivity of adjacent functional groups. frontiersin.org This can be important for both the synthesis of derivatives and their interactions with biological targets.

The following table presents findings on the role of chloro substituents in the activity of pyrazole derivatives.

| Compound Series | Role of Chloro Substituent | Key Finding | Citation |

|---|---|---|---|

| Pyrazole derivatives for plant biology | Enhances biological activity | 3,4-Dichlorophenyl derivative was most potent. | nih.gov |

| Pyrazole-based kinase inhibitors | Crucial for potency | Specific halogen combinations are optimal for activity. | mdpi.com |

| 1,5-bisphenylpyrazole-3-carboxamides | Contributes to binding | A 1-(4-chlorophenyl) group was part of the core structure of potent inhibitors. | sci-hub.se |

Contributions of the Amino Group at the C4 Position to Ligand Binding and Reactivity

The amino group at the C4 position of the pyrazole core is a key functional group that significantly contributes to the ligand binding and reactivity of this compound derivatives. This group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets.

The synthesis of 4-aminopyrazoles is of considerable interest as these compounds are important precursors to various pharmaceuticals. researchgate.net The amino group's reactivity allows for a wide range of chemical modifications, making it a versatile handle for the synthesis of compound libraries for SAR studies. arkat-usa.org For example, 4-aminopyrazoles can be readily diazotized to yield unstable diazonium salts that can be further cyclized into fused ring systems. researchgate.net

In terms of ligand binding, the amino group's ability to form hydrogen bonds is paramount. The 1H-pyrazoles, in general, have a high versatility and ability to form hydrogen-bonded supramolecular materials. nih.gov The amino substituent can participate in the formation of 2D networks of hydrogen bonds. nih.gov In the context of protein-ligand interactions, the amino group can form hydrogen bonds with key amino acid residues in the active site of a target protein, thereby contributing to the binding affinity and selectivity of the inhibitor. mdpi.com

The following table summarizes the role of the C4-amino group in pyrazole derivatives.

| Aspect | Contribution of C4-Amino Group | Significance | Citation |

|---|---|---|---|

| Reactivity | Serves as a versatile synthetic handle for derivatization. | Enables the synthesis of diverse compound libraries for SAR studies. | researchgate.netarkat-usa.org |

| Ligand Binding | Acts as a hydrogen bond donor and acceptor. | Forms crucial interactions with biological targets, enhancing binding affinity. | nih.govmdpi.com |

| Supramolecular Chemistry | Participates in the formation of hydrogen-bonded networks. | Influences the solid-state properties and crystal packing of the molecules. | nih.gov |

Systematic Variation of Substituents on the Pyrazole Core and Fused Rings

The systematic variation of substituents on the pyrazole core and the fusion of other heterocyclic rings to the pyrazole scaffold are common strategies in drug discovery to explore the SAR and optimize the properties of lead compounds. nih.gov The pyrazolopyrimidine scaffold, which can be synthesized from aminopyrazole precursors, is an important privileged heterocycle in drug discovery due to its wide range of biological activities. nih.govresearchgate.net

SAR studies on pyrazolopyrimidine derivatives have revealed the importance of specific substituents in enhancing inhibitory activity against various targets, such as kinases. researchgate.net For instance, in a series of pyrazolopyrimidine derivatives as Trk inhibitors, it was found that heteroaryl substitutions at the third position of the scaffold enhance inhibitory activity. mdpi.com Furthermore, substitutions at the fifth position with groups like pyrrolidine (B122466) can further improve efficacy. mdpi.com

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups at certain positions of an aryl ring attached to the pyrazolopyrimidine core have been found to be more favorable than electron-donating groups for certain activities. mdpi.com The cyano group, for example, has been identified as a crucial substituent for enhancing the activity of some compounds. mdpi.com

The fusion of other rings to the pyrazole core can lead to compounds with novel biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as kinase inhibitors. acs.org The synthesis of fused pyrazole derivatives is an active area of research, with the aim of developing new therapeutic agents. mdpi.com

The following table provides examples of how systematic variation of substituents affects the activity of pyrazole and pyrazolopyrimidine derivatives.

| Scaffold | Position of Variation | Favorable Substituents | Impact on Activity | Citation |

|---|---|---|---|---|

| Pyrazolopyrimidine | Position 3 | Heteroaryl groups (thiadiazole, oxadiazole, triazole) | Enhanced Trk inhibition | mdpi.com |

| Pyrazolopyrimidine | Position 5 | Pyrrolidine | Improved Trk inhibition efficacy | mdpi.com |

| 7-Aryl-Pyrazolopyrimidine | Aryl ring at position 7 | Electron-withdrawing groups | More favorable for activity | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Various | Varies depending on the target kinase | Discovery of potent multikinase inhibitors | acs.org |

Pharmacophore Elucidation and Derivatization Strategies for Enhanced Molecular Recognition

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. acs.orgnih.gov For pyrazole-based inhibitors, pharmacophore models can guide the design of new derivatives with enhanced molecular recognition and improved potency.

A typical pharmacophore model for a kinase inhibitor might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net For instance, the pyrazole hinge binding moiety is a privileged scaffold in the development of kinase inhibitors. mdpi.com Pharmacophore models built based on known inhibitors can be used for virtual screening of compound libraries to identify new potential inhibitors. acs.orgnih.gov

Once a pharmacophore model is established, derivatization strategies can be employed to synthesize new compounds that fit the model. This often involves the modification of the lead compound at specific positions to introduce or optimize interactions with the target. For example, if a pharmacophore model indicates the presence of a hydrophobic pocket in the binding site, derivatives with larger or more lipophilic substituents at the corresponding position can be synthesized.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be used in conjunction with pharmacophore modeling to design novel inhibitors. mdpi.com The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is an example of a pharmacophore that has been used for the structure-based modification of scaffolds to develop selective kinase inhibitors. mdpi.com

The following table outlines key aspects of pharmacophore elucidation and derivatization for pyrazole derivatives.

| Concept | Description | Application in Pyrazole Derivatives | Citation |

|---|---|---|---|

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | Used to design and screen for new kinase inhibitors. | acs.orgnih.govresearchgate.net |

| Privileged Scaffold | A molecular framework that is able to bind to multiple biological targets. | The pyrazole hinge binding moiety is a privileged scaffold for kinase inhibitors. | mdpi.com |

| Derivatization Strategy | Systematic modification of a lead compound to improve its properties. | Guided by pharmacophore models to enhance molecular recognition. | mdpi.com |

| Virtual Screening | Computational technique to search large libraries of compounds for potential hits. | Pharmacophore models are used as filters to identify promising pyrazole-based compounds. | acs.orgnih.gov |

Mechanistic Insights into Biological Target Interactions and Pathway Modulation

Kinase Inhibition Mechanisms by Pyrazole-Containing Compounds

The pyrazole (B372694) core is a key pharmacophore in the design of numerous kinase inhibitors. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it a valuable scaffold for developing potent and selective inhibitors.

Cyclin-Dependent Kinase (CDK) Family Interactions and Inhibition

The pyrazole nucleus is a well-established feature in compounds designed to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. The 3-aminopyrazole (B16455) moiety, in particular, has been a cornerstone in the development of CDK inhibitors. These compounds typically function as ATP-competitive inhibitors, where the pyrazole ring mimics the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase. mdpi.com

For instance, a series of 3-aminopyrazole derivatives have been optimized as potent inhibitors of CDK2/cyclin A. uni.lu The lead compound in this series, PNU-292137, demonstrated in vivo antitumor activity. acs.org Further optimization led to the discovery of PHA-533533, which exhibited a Ki of 31 nM against CDK2/cyclin A and showed improved physicochemical properties. uni.lu The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is another key scaffold that has been explored for CDK inhibition, with modifications on the pyrazole and pyrimidine (B1678525) rings influencing potency and selectivity. medchemexpress.com One such derivative demonstrated high cellular potency for CDK16 with an EC50 of 33 nM. medchemexpress.com

| Compound Class | Target Kinase | Potency (IC50/Ki/EC50) | Reference |

| 3-Aminopyrazole Derivative (PHA-533533) | CDK2/cyclin A | Ki = 31 nM | uni.lu |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative | CDK16 | EC50 = 33 nM | medchemexpress.com |

| Pyrazole Derivative (Compound 9) | CDK2 | IC50 = 0.96 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (Compound 15) | CDK2 | Ki = 0.005 µM | nih.gov |

Spleen Tyrosine Kinase (SYK) Modulation

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of SYK is a promising therapeutic strategy for autoimmune diseases and certain cancers. Pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives have been designed and synthesized as novel SYK inhibitors. One compound from this series, 6h, demonstrated promising SYK inhibition in both enzymatic and cellular assays, and it dose-dependently inhibited the activation of the SYK signaling pathway in human B-cell lymphoma cells. nih.gov The development of pyrazolylpyrimidine-based SYK inhibitors has also been pursued, leading to potent and selective compounds. nih.gov

RET Kinase Inhibitory Mechanisms

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is implicated in several types of cancer. The development of selective RET inhibitors is an active area of research. A 5-aminopyrazole-4-carboxamide analog, compound 15l, which contains a 1-isopropyl-1H-pyrazol-4-amine core, was identified as a potent and selective RET inhibitor. acs.org This compound was effective against both wild-type RET (IC50 = 44 nM) and the gatekeeper mutant V804M (IC50 = 252 nM). acs.org Structure-activity relationship (SAR) studies of pyrazolo[3,4-d]pyrimidines have also led to the identification of potent and selective RET inhibitors, such as compound 23c, which effectively inhibits RET phosphorylation and downstream signaling. nih.gov

| Compound | Target | Potency (IC50) | Reference |

| Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) | Wild-type RET | 44 nM | acs.org |

| Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) | RET (V804M mutant) | 252 nM | acs.org |

| Compound 23c (a pyrazolo[3,4-d]pyrimidine derivative) | RET | Potent inhibition | nih.gov |

LRRK2 Kinase Binding and Modulation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease. The development of LRRK2 kinase inhibitors is a key therapeutic strategy. Aminopyrazole-based compounds have been identified as potent and selective LRRK2 inhibitors. For instance, LRRK2-IN-1 is a potent inhibitor with an IC50 of 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant. medchemexpress.com The use of aminopyrazoles as bioisosteres for anilines has led to the discovery of highly potent and brain-penetrant LRRK2 inhibitors. acs.org

| Compound | Target | Potency (IC50) | Reference |

| LRRK2-IN-1 | LRRK2 (WT) | 13 nM | medchemexpress.com |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 nM | medchemexpress.com |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. While specific inhibitors for NAPE-PLD are still being developed, high-throughput screening has identified new inhibitor chemotypes. nih.gov One such inhibitor, LEI-401, was discovered and characterized as a CNS-active NAPE-PLD inhibitor. selleckchem.com The development of selective inhibitors is crucial for understanding the biological roles of NAPE-PLD. smolecule.com

Tubulin Polymerization Inhibition Pathways

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division. Inhibition of tubulin polymerization is a well-established anticancer strategy. A novel series of 3-amino-5-phenylpyrazole derivatives were found to act as tubulin polymerization inhibitors by targeting the colchicine-binding site. selleckchem.com One compound from this series, 5b, exhibited a strong antiproliferative activity against MCF-7 cells with an IC50 value of 38.37 nM. selleckchem.com Pyrazoline derivatives have also been synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing potent activity.

| Compound Class/Derivative | Target/Action | Potency (IC50) | Reference |

| 3-Amino-5-phenylpyrazole Derivative (Compound 5b) | Antiproliferative (MCF-7 cells) | 38.37 nM | selleckchem.com |

| 2-Aryl-3-arylamino-imidazo-pyridine/pyrazine | Tubulin Polymerization Inhibition | IC50 = 1.6 µM |

Enzyme Active Site Engagement and Modulation of Catalytic Activity

The pyrazole scaffold is a well-established pharmacophore known for its ability to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. For pyrazole derivatives, a primary mechanism of action in a fungicidal context is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. acs.org

Derivatives of pyrazole-4-carboxamide have been specifically designed and synthesized to target the SDH enzyme in fungi. acs.org These compounds act as inhibitors, binding to the enzyme's active site and disrupting the normal electron flow, which is crucial for cellular respiration. This inhibition leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death. The engagement within the active site is typically governed by a combination of hydrogen bonding and hydrophobic interactions, with the specific substituents on the pyrazole ring playing a crucial role in the affinity and specificity of the binding. acs.org

While direct studies on 3-Chloro-1-isopropyl-1H-pyrazol-4-amine are not available, its structural similarity to known SDH inhibitors suggests a potential for similar enzymatic engagement. The chloro and isopropyl groups, along with the amine functionality, would influence the electronic and steric properties of the molecule, thereby affecting its binding orientation and affinity within an enzyme's active site.

Table 1: Examples of Pyrazole Derivatives and their Enzyme Targets

| Pyrazole Derivative Class | Target Enzyme | Biological Effect |

| Pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Fungicidal |

| Pyrazole-based compounds | Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Pyrazolyl-thiazole derivatives | Bacterial DNA gyrase | Antibacterial |

This table is illustrative and based on the activities of the broader class of pyrazole derivatives.

Mechanisms of Anti-Infective Action

The anti-infective properties of pyrazole derivatives are diverse, encompassing both antiviral and fungicidal activities. The mechanisms behind these actions are multifaceted and depend on the specific structure of the compound and the nature of the infectious agent.

Antiviral Mechanisms of Pyrazole Derivatives

Pyrazole derivatives have demonstrated efficacy against a range of viruses by interfering with various stages of the viral life cycle. researchgate.net These mechanisms can include:

Inhibition of Viral Entry: Some pyrazole compounds can block the initial attachment or fusion of the virus to the host cell, preventing infection from the outset.

Interference with Viral Replication: A crucial antiviral strategy involves inhibiting the enzymes essential for viral genome replication. Pyrazole derivatives have been shown to target viral polymerases and proteases, critical for the synthesis of new viral particles.

Disruption of Viral Assembly and Release: The final stages of the viral life cycle, including the assembly of new virions and their release from the host cell, can also be targeted by pyrazole-based compounds.

For instance, certain hydroxyquinoline-pyrazole derivatives have shown potential in inhibiting the replication of coronaviruses. rsc.org The specific mechanism for this compound would likely involve one or more of these strategies, dictated by its unique structural features.

Fungicidal Action Pathways

As previously mentioned, a primary fungicidal pathway for many pyrazole derivatives is the inhibition of succinate dehydrogenase. acs.org This disruption of mitochondrial respiration is a potent mechanism for controlling fungal growth. The effectiveness of this pathway is often dependent on the specific substituents on the pyrazole ring, which fine-tune the compound's ability to bind to the fungal SDH enzyme.

The design of novel pyrazole-based fungicides often involves modifying the core structure to enhance binding affinity and selectivity for the fungal enzyme over its mammalian counterpart, thereby increasing efficacy and reducing potential toxicity.

Cellular Pathway Perturbation and Biological Response Elicitation

Beyond direct enzyme inhibition, pyrazole derivatives can perturb various cellular pathways, leading to a range of biological responses. One significant area of research is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Studies on certain pyrazole derivatives have shown that they can increase the production of reactive oxygen species (ROS) within cells. nih.gov Elevated ROS levels can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. This cellular damage can, in turn, trigger the intrinsic apoptotic pathway. This process often involves the activation of caspases, a family of protease enzymes that play a central role in executing apoptosis. nih.gov

While this research has been conducted on different pyrazole derivatives and in the context of cancer cell lines, it highlights a potential mechanism by which this compound could elicit a biological response. The ability to modulate cellular redox balance and induce apoptosis is a significant finding with potential implications for various therapeutic areas. It is important to note that these findings are based on related compounds, and direct experimental evidence for this compound is not currently available in the public domain.

Computational Chemistry and Molecular Modeling for Compound Characterization and Prediction

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of "3-Chloro-1-isopropyl-1H-pyrazol-4-amine" at a molecular level. These calculations offer insights into the molecule's geometry, stability, and electronic properties, which are crucial for predicting its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters provide a detailed structural profile of the molecule in its ground state.

Vibrational analysis, performed computationally, complements the geometric optimization by predicting the molecule's infrared and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. The calculated vibrational frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure. For "this compound," characteristic vibrational frequencies for the N-H stretching of the amine group, C-Cl stretching, and the vibrations of the pyrazole (B372694) ring can be predicted.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3-Cl | ~1.74 Å |

| N1-C(isopropyl) | ~1.48 Å | |

| C4-N(amine) | ~1.38 Å | |

| Bond Angle | Cl-C3-N2 | ~125° |

| C5-N1-C(isopropyl) | ~128° | |

| Dihedral Angle | C4-C3-N2-N1 | ~0° (planar ring) |

Note: These are representative values based on DFT studies of similar pyrazole derivatives and may vary with the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. For "this compound," the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the ring and the electron-withdrawing chlorine atom. This distribution facilitates intramolecular charge transfer. aimspress.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -5.8 to -6.2 |

| ELUMO | -0.8 to -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 to 5.4 |

Note: These values are estimations based on computational studies of analogous heterocyclic compounds and can vary depending on the level of theory and basis set.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. For "this compound," Fukui function analysis can pinpoint which atoms are most susceptible to attack. For instance, the nitrogen atoms of the pyrazole ring and the amino group are likely to be nucleophilic centers, while the carbon atom attached to the chlorine atom could be an electrophilic site.

Average Local Ionization Energy (ALIE) provides another way to map the reactivity of a molecule. It represents the energy required to remove an electron from a specific point on the molecule's surface. Regions with lower ALIE values are more susceptible to electrophilic attack.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as "this compound," might interact with a biological target, typically a protein.

Molecular docking simulations can be used to predict the binding modes and affinities of "this compound" with various target proteins. researchgate.net By placing the molecule into the active site of a protein, docking algorithms can explore different binding poses and score them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and binding energy. This allows for the identification of the most likely binding conformation and an estimation of the binding affinity. For "this compound," the amino group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, which could play a crucial role in its interaction with protein active sites. The isopropyl group can engage in hydrophobic interactions, while the chlorine atom can participate in halogen bonding. These predictions are valuable for identifying potential biological targets and for the rational design of more potent analogs. nih.gov

Analysis of Key Intermolecular Interactions

The biological activity and physical properties of a molecule are heavily dictated by its intermolecular interactions. Computational methods are pivotal in identifying and quantifying these non-covalent forces. For this compound, the key interactions would involve hydrogen bonding and hydrophobic contacts, with the chlorine atom also capable of participating in halogen bonding.

Hydrogen Bonding: The primary amine (-NH2) group at the 4-position of the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazole ring act as hydrogen bond acceptors. Molecular docking studies on various pyrazole-based inhibitors consistently highlight the critical role of such hydrogen bonds in anchoring ligands to the active sites of biological targets like protein kinases. tandfonline.comjapsonline.com For instance, the amine group could interact with backbone carbonyls or acidic residues (e.g., Asp, Glu) in a protein's active site, a common feature observed in pyrazole derivatives targeting kinases. tandfonline.com

Hydrophobic Contacts: The isopropyl group at the N1 position is a key hydrophobic moiety. This group is expected to form favorable van der Waals interactions with nonpolar amino acid residues such as Leucine, Valine, and Alanine in a binding pocket. nih.gov The stability of many ligand-protein complexes involving pyrazole scaffolds relies on a combination of specific hydrogen bonds and a network of these less directional, but collectively significant, hydrophobic interactions. nih.gov

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature | Potential Interacting Partner (in a biological context) |

| Hydrogen Bond (Donor) | 4-Amino group (-NH₂) | Aspartate, Glutamate, Backbone Carbonyl Oxygen |

| Hydrogen Bond (Acceptor) | Pyrazole Ring Nitrogens | Serine, Threonine, Lysine, Arginine |

| Hydrophobic Contact | 1-Isopropyl group | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

| Halogen Bond | 3-Chloro group (-Cl) | Backbone Carbonyl Oxygen, Serine, Threonine |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

While static modeling techniques like molecular docking provide a snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape and the stability of intermolecular interactions over time. eurasianjournals.com An MD simulation of this compound, either in solution or complexed with a target protein, would reveal crucial information about its behavior in a more realistic, dynamic environment.

MD simulations on pyrazole derivatives targeting various enzymes have been used to assess the stability of the ligand's binding pose. nih.govresearchgate.net By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (e.g., 100 nanoseconds), researchers can validate the stability of the docked conformation. nih.govtandfonline.com A stable RMSD plot suggests that the ligand remains securely in the binding pocket.

Analysis of the MD trajectory can also provide a time-averaged view of key interactions. Hydrogen bonds that appear stable in a static dock might be revealed as transient in a dynamic simulation, while water-mediated interactions, often missed in docking, can be identified. The root-mean-square fluctuation (RMSF) of individual atoms or residues can pinpoint which parts of the molecule or protein are most mobile, providing insights into the dynamics of the binding event. researchgate.net

In Silico Prediction of SAR and Optimization Guidance

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, explaining how changes in a molecule's structure affect its biological activity. In silico methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are powerful tools for predicting the SAR of a series of compounds and guiding the design of more potent analogs. tandfonline.comsemanticscholar.org

For a series of derivatives based on the this compound scaffold, a 3D-QSAR model could be built by aligning the compounds and calculating molecular interaction fields (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis, CoMFA). tandfonline.com The resulting contour maps would provide clear, visual guidance for optimization:

Steric Maps: Green contours would indicate regions where bulky substituents increase activity, while yellow contours would show where bulk is detrimental. For example, a map might suggest that extending a substituent from the 4-amino group into a specific hydrophobic pocket would be beneficial.

Electrostatic Maps: Blue contours would highlight areas where positive charge is favored, and red contours would show where negative charge enhances activity. This could guide the placement of electron-donating or electron-withdrawing groups on the pyrazole ring or on substituents.

SAR studies on pyrazolo[4,3-c]pyridines, for instance, revealed that transitioning from a hydroxyl group to a primary amine at a solvent-exposed position significantly improved binding affinity, a finding that could be rationalized by the formation of additional electrostatic contacts. acs.org Similarly, SAR on 3,5-diphenylpyrazole (B73989) derivatives showed that the introduction of different residues at specific positions led to predictable changes in inhibitory activity. scispace.com

Based on such 3D-QSAR models and an understanding of the key intermolecular interactions from docking and MD simulations, new derivatives of this compound could be designed in silico. tandfonline.com Their predicted activity could be assessed computationally before undertaking synthetic efforts, thereby streamlining the optimization process and focusing resources on the most promising candidates. This integrated computational approach provides valuable insights for the rational design of novel and effective molecules based on the pyrazole scaffold. nih.govjapsonline.com

Advanced Research Frontiers and Future Directions

3-Chloro-1-isopropyl-1H-pyrazol-4-amine as a Scaffold for Chemical Probe Development

The development of chemical probes is a critical area of chemical biology, enabling the study of biological processes and the identification of new drug targets. The structure of this compound is well-suited for its use as a scaffold in the design of such probes. The amino group at the 4-position can be readily functionalized to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, which are essential for the detection and visualization of the probe's interaction with its biological target.

Furthermore, the chlorine atom at the 3-position can be exploited for the introduction of photoaffinity labels or other reactive groups. These functionalities allow for the covalent and irreversible binding of the probe to its target protein, facilitating target identification and validation studies. The versatility of the pyrazole (B372694) core allows for the synthesis of a library of probes with diverse substituents, which can be used to investigate structure-activity relationships and to optimize probe selectivity and potency.

Exploration of Novel Analogues for Unique Target Engagement

The pursuit of novel bioactive molecules with unique target engagement profiles is a central theme in medicinal chemistry and agrochemical research. This compound serves as an excellent starting point for the synthesis of new analogues due to its versatile chemical nature. nih.gov The amino and chloro substituents on the pyrazole ring are key functional groups that can be readily modified to generate a diverse library of compounds.

The amino group can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce different substituents that can modulate the compound's steric and electronic properties. These modifications can lead to enhanced binding affinity and selectivity for specific biological targets. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, further expanding the chemical space that can be explored. smolecule.com The synthesis of a series of analogues with different moieties can affect the electronics and, by extension, the properties of the resultant compounds. nih.gov

Table 1: Potential Modifications of this compound for Novel Analogues

| Modification Site | Reaction Type | Potential New Functional Groups | Anticipated Impact on Target Engagement |

|---|---|---|---|

| 4-amino group | Acylation, Alkylation, Arylation | Amides, secondary/tertiary amines, ureas | Altered hydrogen bonding capacity, steric bulk, and lipophilicity |

| 3-chloro group | Nucleophilic Substitution | Alkoxy, thioether, cyano, substituted amines | Introduction of new pharmacophoric features and altered electronic properties |

Integration of High-Throughput Screening and Computational Design in Future Research

Modern drug discovery and agrochemical development heavily rely on the integration of high-throughput screening (HTS) and computational design to accelerate the identification and optimization of lead compounds. nih.gov Future research on derivatives of this compound will benefit significantly from these technologies.

High-throughput virtual screening (HTVS) can be employed to screen large virtual libraries of pyrazole-based compounds against specific biological targets, such as enzymes or receptors. chemmethod.com This computational approach can prioritize compounds for synthesis and experimental testing, saving time and resources. chemmethod.com Molecular docking studies can predict the binding modes of these compounds and provide insights into the key interactions with the target, guiding further structural modifications. chemmethod.com

The combination of HTS and computational approaches creates a synergistic workflow for rational drug discovery. Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. chemmethod.com

Table 2: Integrated HTS and Computational Approaches for Pyrazole-Based Research

| Technique | Application in Research | Expected Outcome |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Screening of virtual libraries of pyrazole derivatives against biological targets. chemmethod.com | Identification of potential hit compounds with desired activity. chemmethod.com |

| Molecular Docking | Predicting the binding orientation and affinity of pyrazole analogues to their targets. chemmethod.com | Understanding structure-activity relationships and guiding lead optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new pyrazole compounds based on their chemical structure. | Efficient design of more potent compounds. |

| ADME/T Modeling | In silico prediction of pharmacokinetic and toxicity profiles. chemmethod.com | Early identification of candidates with drug-like properties. |

Expanding the Scope of Pyrazole-Based Chemistry in Emerging Therapeutic and Agrochemical Research Areas

The pyrazole scaffold is a well-established "privileged structure" in medicinal and agrochemical chemistry, with a broad spectrum of biological activities. mdpi.com Derivatives of this compound have the potential to contribute to various emerging research areas.

In the therapeutic arena, pyrazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The versatility of the pyrazole core allows for the fine-tuning of its biological activity to target specific pathways involved in these diseases. For instance, pyrazole-containing compounds are being investigated as inhibitors of protein kinases, which play a crucial role in cancer progression.

In the agrochemical sector, pyrazole-based compounds have been successfully developed as herbicides and fungicides. mdpi.comnih.gov There is a continuous need for new agrochemicals with improved efficacy, selectivity, and environmental profiles to address the challenges of weed and pest resistance. The exploration of novel pyrazole derivatives, starting from scaffolds like this compound, could lead to the discovery of next-generation crop protection agents.

Table 3: Emerging Applications of Pyrazole-Based Compounds

| Research Area | Specific Application | Rationale for Pyrazole Scaffold |

|---|---|---|

| Therapeutics | ||

| Oncology | Kinase inhibitors, cell cycle regulators acs.org | The pyrazole ring can act as a bioisostere for other heterocycles and can form key interactions with the ATP-binding site of kinases. |

| Infectious Diseases | Antibacterial, antifungal, antiviral, antimalarial agents nih.gov | Pyrazole derivatives can interfere with essential microbial metabolic pathways or viral replication processes. |

| Inflammation | Anti-inflammatory agents mdpi.com | Certain pyrazole compounds can modulate the activity of enzymes involved in the inflammatory cascade. |

| Neurodegenerative Diseases | MAO inhibitors nih.gov | The pyrazole structure can be tailored to selectively inhibit monoamine oxidase enzymes, which are targets in diseases like Parkinson's. |

| Agrochemicals | ||

| Herbicides | Inhibition of plant-specific enzymes mdpi.com | The pyrazole moiety can be part of molecules that disrupt essential processes in weeds, such as amino acid synthesis or photosynthesis. |

| Fungicides | Disruption of fungal cell respiration nih.gov | Pyrazole-containing fungicides can inhibit mitochondrial respiration in pathogenic fungi. |

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent/Condition | Role | Example from Evidence |

|---|---|---|

| Cesium carbonate | Base | 6.86 g in DMSO |

| Copper(I) bromide | Catalyst | 0.101 g |

| DMSO | Solvent | 7.02 mL |

| Chromatography (EtOAc/hexane) | Purification | 0–100% gradient |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Approach :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.3–8.8 ppm for pyrazole/pyridine moieties) and isopropyl methyl groups (δ 1.0–1.7 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z 215.08 for C₇H₁₁ClN₃) .

- Melting Point : Consistency in mp (e.g., 92–94°C) indicates purity .

Advanced Consideration :

Use deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting and ensure accurate integration .

How to resolve contradictions in spectroscopic data during structural analysis?

Advanced Research Question

Discrepancies in NMR or mass spectra may arise from tautomerism, solvent effects, or impurities. For example:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, altering chemical shifts. Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Impurity Identification : Use LC-MS to detect byproducts; optimize purification (e.g., column chromatography with silica gel) .

- Crystallography : X-ray diffraction (via SHELXL or SIR97 ) resolves ambiguities in bond lengths/angles.

What strategies are employed to determine crystal structures of pyrazole derivatives?

Advanced Research Question

Crystallographic Workflow :

Data Collection : Use high-resolution synchrotron or single-crystal X-ray sources.

Structure Solution : Direct methods (SHELXD ) or Patterson-based approaches for heavy atoms.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. Challenges :

- Twinned Crystals : Use twin refinement modules in SHELXL .

- Low-Resolution Data : Employ charge-flipping algorithms in SIR97 .

How to design experiments for studying chlorine substituent reactivity in nucleophilic substitutions?

Advanced Research Question

Methodology :

- Substrate Scope : Test nucleophiles (amines, thiols) under varying conditions (Table 2).

- Kinetic Studies : Monitor reaction progress via ¹H NMR or HPLC to determine rate constants.

Q. Table 2: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature | Catalyst | Yield (Reference) |

|---|---|---|---|---|

| Propylamine | DMF | 80°C | K₂CO₃ | 75% |

| Sodium thiolate | EtOH | RT | None | 62% |

What purification techniques are effective for isolating this compound?

Basic Research Question

Optimized Methods :

Q. Table 3: Purification Outcomes

| Method | Purity (%) | Yield (%) | Evidence Source |

|---|---|---|---|

| Column Chromatography | >98 | 17.9 | |

| Recrystallization | >95 | 65 |

How to analyze substituent effects on biological activity in pyrazole analogs?

Advanced Research Question

Experimental Design :

SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, methoxy) .

Bioassays : Test antimicrobial activity (MIC assays) or receptor binding (SPR/ITC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.